Phthalazine, 1-(4-methoxyphenyl)-
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Overview
Description
1-(4-Methoxyphenyl)phthalazine is a chemical compound belonging to the phthalazine family, characterized by a phthalazine ring substituted with a 4-methoxyphenyl group. Phthalazines are known for their diverse biological activities and pharmacological properties, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)phthalazine typically involves the cyclization of 2-(4-methoxybenzoyl)benzoic acid with hydrazine hydrate. This reaction forms the phthalazine ring structure with the 4-methoxyphenyl group attached . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium ethoxide.
Major products formed from these reactions include various substituted phthalazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(4-Methoxyphenyl)phthalazine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other phthalazine derivatives with potential biological activities.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, its anti-proliferative activity is attributed to its ability to inhibit certain enzymes or receptors involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)phthalazine can be compared with other phthalazine derivatives, such as:
1-(4-Chlorophenyl)phthalazine: Known for its antimicrobial properties.
1-(4-Nitrophenyl)phthalazine: Studied for its potential as an anti-inflammatory agent.
The uniqueness of 1-(4-Methoxyphenyl)phthalazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
149365-39-9 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(4-methoxyphenoxy)phthalazine |
InChI |
InChI=1S/C15H12N2O2/c1-18-12-6-8-13(9-7-12)19-15-14-5-3-2-4-11(14)10-16-17-15/h2-10H,1H3 |
InChI Key |
KSJGWCHEBUIOMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
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